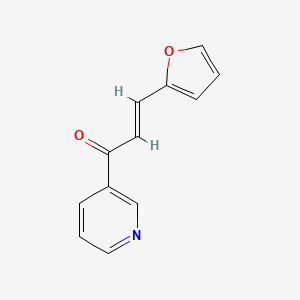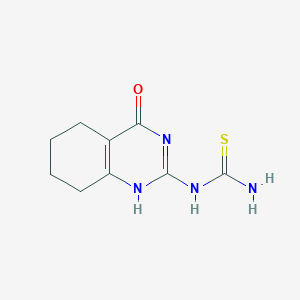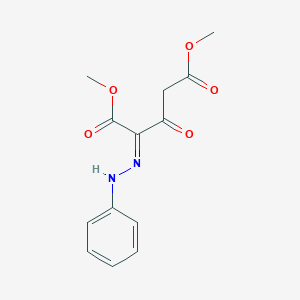![molecular formula C9H7ClN4O B7787481 4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B7787481.png)
4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including functional group modifications, coupling reactions, and purification steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production methods also incorporate advanced purification techniques to remove impurities and achieve the required specifications for the compound.
化学反应分析
Types of Reactions
4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
属性
IUPAC Name |
4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-3-1-2-4-7(6)12-13-8-5-11-14-9(8)15/h1-5,12H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBGPYMERULHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NNC2=CN=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NNC2=CN=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B7787401.png)

![2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787422.png)
![2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787425.png)
![methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate](/img/structure/B7787430.png)

![8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7787453.png)
![2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787459.png)
![(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one](/img/structure/B7787466.png)
![4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B7787478.png)

![5-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787491.png)
![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B7787495.png)
![N-[(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B7787498.png)
